Triethyl(ethynyl)stannane is an organotin compound characterized by the presence of a triethyl group attached to a carbon-carbon triple bond (ethynyl group) and a tin atom. Its molecular formula is and it is recognized for its unique reactivity due to the ethynyl moiety. This compound is notable in organic synthesis and materials science due to its ability to form carbon-carbon bonds, making it a valuable reagent in various
Triethyl(ethynyl)stannane can be synthesized through several methods:
Triethyl(ethynyl)stannane finds applications across various fields:
The interaction studies involving triethyl(ethynyl)stannane focus on its ability to form stable complexes with various substrates. The ethynyl group can engage in π-π interactions, while the tin atom coordinates with electron-rich species. This dual reactivity enhances its versatility as a reagent in organic synthesis and catalysis. Specific molecular targets and pathways depend on the application context but highlight its potential utility in diverse chemical environments .
Several compounds share structural similarities with triethyl(ethynyl)stannane, each exhibiting unique properties:
| Compound | Structure/Functional Groups | Uniqueness |
|---|---|---|
| Triethylstannane | Triethyl group without ethynyl | Less reactive due to absence of ethynyl |
| Tributyl(ethynyl)stannane | Butyl groups instead of ethyl | Different reactivity profile |
| Trimethyl(ethynyl)stannane | Methyl groups affecting steric/electronic properties | Variations in reactivity compared to triethyl |
| Tri-n-butyltin | Similar tin structure but without ethynyl | Lacks the unique reactivity associated with ethynyl |
Triethyl(ethynyl)stannane stands out due to the presence of the ethynyl group, which imparts distinct reactivity that facilitates the formation of carbon-carbon bonds, making it particularly valuable in organic synthesis and materials science .
Triethyl(ethynyl)stannane exhibits distinctive reactivity patterns in palladium-catalyzed Stille coupling reactions, demonstrating significant potential for carbon-carbon bond formation. Research findings indicate that this organostannane compound achieves coupling yields ranging from seventy to ninety percent with various aryl halides under optimized conditions [1] [2]. The reaction proceeds through the conventional catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, with the transmetalation being the rate-determining step for most substrates [3].
The optimization of Stille coupling reactions with triethyl(ethynyl)stannane requires careful consideration of multiple reaction parameters. Palladium catalysts, particularly tetrakis(triphenylphosphine)palladium(0), demonstrate excellent performance with catalyst loadings ranging from one to five mol percent [4]. Temperature optimization studies reveal that reactions proceed efficiently at temperatures between eighty and one hundred twenty-five degrees Celsius, with higher temperatures potentially leading to decomposition of sensitive substrates [1]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide and acetonitrile providing superior results compared to less polar alternatives [5].
The functional group tolerance of triethyl(ethynyl)stannane in Stille coupling reactions represents a significant synthetic advantage. Studies demonstrate compatibility with various electron-withdrawing and electron-donating substituents on aromatic coupling partners [6] [7]. Hydroxyl and amino groups are well-tolerated under standard coupling conditions, enabling the synthesis of complex molecules containing multiple functional groups [1]. This broad functional group tolerance extends the utility of triethyl(ethynyl)stannane in pharmaceutical and materials chemistry applications.
Tetraalkynylstannanes represent a specialized class of organotin compounds that offer unique advantages in cross-coupling chemistry due to their ability to transfer multiple organic groups per tin center [5]. These compounds demonstrate enhanced atom economy compared to traditional trialkylstannanes, with each tin atom capable of participating in up to four coupling reactions [8]. Research indicates that tetraalkynylstannanes achieve coupling yields between sixty and eighty-five percent across a range of substrates, with regioselectivity being controlled by steric and electronic factors [5].
The reactivity profile of tetraalkynylstannanes differs substantially from their trialkyl counterparts. Studies reveal that these compounds exhibit increased nucleophilicity due to the electron-rich nature of the alkynyl substituents [9]. The presence of multiple alkynyl groups creates a more electron-dense tin center, facilitating transmetalation with electron-deficient palladium complexes [5]. This enhanced reactivity allows for lower reaction temperatures and shorter reaction times compared to conventional organostannanes.
Mechanistic investigations of tetraalkynylstannane cross-coupling reactions reveal a complex pathway involving multiple sequential transmetalation events [8]. The first alkynyl group transfer proceeds rapidly, followed by successive transfers that become progressively slower due to steric hindrance around the tin center [5]. This sequential transfer mechanism enables the synthesis of multi-substituted products from a single tin precursor, significantly improving synthetic efficiency.
The regioselectivity of tetraalkynylstannane coupling reactions is influenced by both steric and electronic factors [9]. Electron-withdrawing substituents on the aromatic coupling partner increase the electrophilicity of the palladium intermediate, favoring rapid transmetalation [5]. Conversely, sterically hindered substrates show reduced reactivity, requiring elevated temperatures or extended reaction times to achieve complete conversion [8].
The environmental impact of organotin compounds in cross-coupling chemistry has driven significant research into waste reduction strategies [10]. Traditional Stille coupling reactions generate substantial tin waste, with E-factors (mass of waste per mass of product) typically ranging from fifteen to twenty-five [10]. This high waste generation stems from the stoichiometric use of trialkylstannanes, where only one organic group is transferred while three alkyl groups remain as waste [11].
Tetraalkynylstannanes offer a significant improvement in atom economy due to their ability to transfer multiple organic groups per tin center [5]. Studies demonstrate that these compounds can achieve E-factor reductions of three to six-fold compared to traditional trialkylstannanes [10]. The improved atom economy results from the transfer of four organic groups per tin atom, maximizing the utilization of the organometallic reagent [8].
Catalytic tin protocols represent the most significant advancement in tin waste reduction for Stille coupling reactions [11] [10]. Research demonstrates that catalytic amounts of trimethyltin chloride (as low as 0.06 equivalents) can facilitate cross-coupling reactions with yields ranging from fifty-one to ninety-one percent [11]. This approach achieves a ninety-four percent reduction in tin requirement compared to stoichiometric protocols [10]. The catalytic cycle involves in situ generation of organotin hydrides followed by hydrostannation and subsequent cross-coupling [11].
The implementation of tin recycling strategies further enhances the environmental profile of Stille coupling reactions [10]. Fluoride-mediated recycling protocols enable the recovery and reuse of organotin byproducts through conversion to tin hydrides [10]. Polymethylhydrosiloxane (PMHS) activated by potassium fluoride serves as an effective reducing agent for tin halide regeneration [10]. These recycling methods demonstrate catalyst recycling efficiencies of seventy to ninety percent, substantially reducing overall tin consumption [10].
Industrial-scale applications of optimized Stille coupling protocols demonstrate the practical viability of waste reduction strategies [1]. Large-scale reactions (greater than fifty grams) benefit from improved work-up procedures that minimize tin contamination in final products [1]. Methyl tert-butyl ether slurrying followed by recrystallization effectively removes residual tin to levels acceptable for pharmaceutical applications [1]. These purification methods are essential for meeting the stringent tin residue requirements in drug manufacturing processes [1].
Palladium-catalyzed hydrostannation represents a fundamental transformation for accessing vinylstannanes from alkyne precursors, with triethyl(ethynyl)stannane serving as both substrate and product in various synthetic sequences [4] [12]. The reaction proceeds through a well-established mechanism involving oxidative addition of tin hydride to palladium(0), followed by alkyne coordination and subsequent syn-addition across the carbon-carbon triple bond [12]. Research demonstrates that palladium catalysts achieve remarkable efficiency in hydrostannation reactions, with catalyst loadings as low as 0.1 mol percent providing quantitative conversion of terminal alkynes [4].
The regioselectivity of palladium-catalyzed hydrostannation depends critically on the electronic and steric properties of the alkyne substrate [12] [13]. Terminal alkynes typically undergo hydrostannation to generate β-vinylstannanes with high regioselectivity (greater than ninety percent), while internal alkynes show more complex selectivity patterns influenced by substituent effects [13]. The syn-stereochemistry of the addition is maintained throughout the reaction, providing stereochemically defined products suitable for subsequent cross-coupling reactions [4].
Mechanistic studies reveal that the rate-determining step in palladium-catalyzed hydrostannation varies with substrate structure and reaction conditions [12]. For electron-rich alkynes, oxidative addition of the tin hydride to palladium represents the slowest step, while electron-deficient substrates exhibit rate limitation in the alkyne insertion process [13]. This mechanistic insight enables optimization of reaction conditions based on substrate electronic properties, leading to improved yields and selectivities [13].
The development of efficient hydrostannation protocols has significant implications for synthetic chemistry, particularly in the preparation of complex vinylstannanes [4]. Ethyl ethynyl ether hydrostannation exemplifies the challenges and opportunities in this area, requiring specialized conditions due to the substrate's sensitivity to acidic conditions [4]. Optimized protocols achieve ninety-five percent isolated yields using minimal catalyst loadings and stoichiometric tin hydride amounts [4].
Alkoxy-substituted alkynes present unique regioselectivity challenges in palladium-catalyzed hydrostannation due to competing electronic and steric effects [14] [15]. The electron-donating nature of alkoxy substituents increases electron density at the alkyne, influencing both the rate and selectivity of hydrostannation [14]. Research demonstrates that ortho-alkoxy substituents exert particularly strong directing effects, leading to total β-regioselectivity in hydrostannation reactions [14].
Studies of ortho-disubstituted arylalkynes reveal that dual alkoxy substituents provide complete regiocontrol in hydrostannation processes [14]. The regioselectivity results from a combination of steric hindrance and electronic effects, with the alkoxy groups directing the approach of the palladium-tin hydride complex [14]. Temperature optimization studies indicate that these reactions proceed efficiently at room temperature in tetrahydrofuran, avoiding the need for elevated temperatures that could compromise selectivity [14].
The directing effect of alkoxy substituents extends beyond simple regiocontrol to influence the overall reaction mechanism [15]. Computational studies suggest that alkoxy groups can coordinate to the palladium center, forming chelate complexes that pre-organize the substrate for selective hydrostannation [15]. This chelation effect is particularly pronounced with ortho-positioned alkoxy groups, explaining the exceptional regioselectivity observed in these systems [14].
Electronic effects of alkoxy substituents on hydrostannation regioselectivity depend on their position relative to the alkyne [15]. Para-positioned alkoxy groups show minimal influence on regioselectivity, while meta-positioned substituents demonstrate intermediate effects [15]. The magnitude of these electronic effects correlates with the electron-donating strength of the alkoxy substituent, with methoxy groups showing the strongest directing ability [14].
Mechanistic investigations reveal that alkoxy-directed hydrostannation proceeds through a modified catalytic cycle involving substrate pre-coordination [15]. The alkoxy oxygen coordinates to the palladium center prior to hydrostannation, creating a seven-membered chelate ring that controls the approach trajectory of the tin hydride [14]. This pre-coordination step is crucial for achieving high regioselectivity and represents a key mechanistic feature distinguishing alkoxy-substituted systems from simple alkynes [15].
The practical implications of alkoxy-directed hydrostannation extend to the synthesis of complex natural products and pharmaceutical intermediates [14]. The high regioselectivity achievable with these substrates enables the preparation of single regioisomers without chromatographic separation, significantly improving synthetic efficiency [14]. This methodology is particularly valuable in cases where regioisomeric vinylstannanes are difficult to separate or exhibit different reactivity profiles in subsequent transformations [14].
Optimization strategies for alkoxy-substituted hydrostannation focus on maximizing both yield and regioselectivity while minimizing catalyst loading [15]. Ligand effects play a crucial role, with electron-rich phosphine ligands generally providing improved selectivity compared to electron-deficient alternatives [15]. Solvent selection also influences regioselectivity, with coordinating solvents such as tetrahydrofuran and acetonitrile typically providing superior results compared to non-coordinating alternatives [14].